1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-yl)-3-(3-methoxyphenyl)urea
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Overview
Description
3-(2-CYANO-3,3-DIETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(3-METHOXYPHENYL)UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, diethyl substitutions, and a methoxyphenyl urea moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CYANO-3,3-DIETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(3-METHOXYPHENYL)UREA typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst.
Introduction of the cyano group: This step involves the nitration of the naphthalene derivative followed by reduction and subsequent cyanation.
Formation of the urea moiety: The final step involves the reaction of the cyano-naphthalene derivative with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-CYANO-3,3-DIETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(3-METHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-CYANO-3,3-DIETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(3-METHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-CYANO-3,3-DIETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(3-HYDROXYPHENYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-CYANO-3,3-DIETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(4-METHOXYPHENYL)UREA: Similar structure but with the methoxy group in a different position.
Uniqueness
3-(2-CYANO-3,3-DIETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(3-METHOXYPHENYL)UREA is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(2-cyano-3,3-diethyl-4H-naphthalen-1-yl)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C23H25N3O2/c1-4-23(5-2)14-16-9-6-7-12-19(16)21(20(23)15-24)26-22(27)25-17-10-8-11-18(13-17)28-3/h6-13H,4-5,14H2,1-3H3,(H2,25,26,27) |
InChI Key |
ZSUORJGCYDJQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)NC3=CC(=CC=C3)OC)CC |
Origin of Product |
United States |
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